molecular formula C9H10BrNO B8377521 (5-Bromo-pyridin-3-yl)-cyclopropyl-methanol

(5-Bromo-pyridin-3-yl)-cyclopropyl-methanol

Cat. No.: B8377521
M. Wt: 228.09 g/mol
InChI Key: QQLHQVVMYLPLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-pyridin-3-yl)-cyclopropyl-methanol is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-cyclopropylmethanol

InChI

InChI=1S/C9H10BrNO/c10-8-3-7(4-11-5-8)9(12)6-1-2-6/h3-6,9,12H,1-2H2

InChI Key

QQLHQVVMYLPLOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=CN=C2)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,5-Dibromo-pyridine (1 g, 4.22 mmol) was dissolved in 5 mL of tetrahydrofuran and cooled to 0° C. A solution of isopropyl magnesium lithium chloride (15% in tetrahydrofuran, 5.07 mL, 5.06 mmol) was added dropwise and the solution was stirred for 15 min at 0° C. The resulting solution was added to a solution of cyclopropyl aldehyde (0.31 mL, 4.22 mmol) in 2 mL of tetrahydrofuran at 0° C. and the mixture was stirred for another 30 min at 0° C. The reaction was quenched with a saturated solution of ammonium chloride (10 mL) and water (10 mL). The crude mixture was passed through a Varian Chemelut cartridge (ethyl acetate as eluent) and concentrated to afford 623 mg of (5-Bromo-pyridin-3-yl)-cyclopropyl-methanol as an oil (2.73 mmol, 65% yield). 1H NMR (500 MHz, DMSO-d6) δ 8.57 (m, 2H), 7.99 (t, J=2 Hz, 1H), 5.49 (d, J=5 Hz, 1H), 4.02 (m, 1H), 1.04 (m, 1H), 0.47 (m, 1H), 0.4 (m, 3H). MS: m/z 228.0/230.0 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.07 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cyclopropyl aldehyde
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-pyridinecarboxaldehyde (651 mg, 3.50 mmol) in THF (20 ml) at −78° C. was added cyclopropylmagnesium bromide (0.5M in THF, 7.49 ml, 3.74 mmol). After 10 minutes, additional cyclopropylmagnesium bromide (0.5M THF, 3.0 mL, 1.5 mmol) was added. After stirring for an additional five minutes the reaction was quenched with saturated aqueous ammonium chloride. The resulting mixture was diluted with dichloromethane and water and the layers were separated. The aqueous layer was extracted two additional times with dichloromethane, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane, 0 to 7%) to afford (5-bromo-pyridin-3-yl)-cyclopropyl-methanol; MS (ES+) m/z 228.2 (M+H)+.
Quantity
651 mg
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
7.49 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.